4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine
Description
4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine is a substituted phenylamine derivative featuring:
- A methyl group at the para position (C4) of the aromatic ring.
- A primary amine (-NH₂) at the ortho position (C2).
- A 2-(4-morpholinyl)ethoxy substituent at the C2 position, where the ethoxy chain terminates in a morpholine ring.
This compound is structurally designed to balance lipophilicity (via the methyl group) and solubility (via the polar morpholine moiety).
Properties
IUPAC Name |
4-methyl-2-(2-morpholin-4-ylethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-11-2-3-12(14)13(10-11)17-9-6-15-4-7-16-8-5-15/h2-3,10H,4-9,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXJGUABFNLFHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine typically involves the reaction of 4-methylphenol with 2-chloroethylmorpholine under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
The applications of 4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine can be categorized into several key areas:
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists.
Biology
- Enzyme Inhibition Studies : Research has indicated that this compound can be used in studies focusing on enzyme inhibition. The morpholine moiety may enhance binding affinity to specific enzymes, allowing researchers to explore mechanisms of action and inhibition pathways.
- Receptor Binding : The compound may also interact with various receptors, providing insights into receptor-ligand interactions and potential therapeutic targets.
Medicine
- Drug Development : There is ongoing research into the therapeutic applications of this compound, particularly in the development of new pharmaceuticals. Its unique properties and interactions with biological targets make it a candidate for further investigation in drug discovery programs .
Industry
- Specialty Chemicals Production : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its chemical reactivity allows it to be employed in formulating products that require specific functional properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Phenylamines with Morpholinoethoxy Groups
5-Methyl-2-[2-(4-Morpholinyl)ethoxy]phenylamine
- Structure : Methyl group at C5 instead of C3.
- Key Data :
- CAS: 946715-66-8
- Molecular Formula: C₁₃H₁₉N₂O₂ (exact MW inferred from analogs)
- Research Significance : Positional isomerism (C4 vs. C5 methyl) may alter binding affinity in receptor-targeted applications due to steric or electronic effects .
3-Fluoro-4-[2-(4-Morpholinyl)ethoxy]phenylamine
- Structure: Fluorine at C3, morpholinoethoxy at C4.
- Key Data: CAS: Not explicitly listed Molecular Formula: C₁₂H₁₇FN₂O₂ Molecular Weight: 240.27 g/mol .
- Research Significance : The electron-withdrawing fluorine may enhance metabolic stability or influence intermolecular interactions in biological systems .
5-Chloro-2-[2-(4-Morpholinyl)ethoxy]phenylamine
Piperidine vs. Morpholine Derivatives
4-Methyl-2-[2-(1-Piperidinyl)ethoxy]phenylamine
Benzylamine vs. Phenylamine Derivatives
[4-(2-Morpholinoethoxy)phenyl]methylamine
Data Table: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| 4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine | Not explicitly listed | C₁₃H₁₉N₂O₂ (inferred) | ~236.3 | C4 methyl, C2 morpholinoethoxy, NH₂ |
| 5-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine | 946715-66-8 | C₁₃H₁₉N₂O₂ | ~236.3 | C5 methyl, C2 morpholinoethoxy, NH₂ |
| 3-Fluoro-4-[2-(4-morpholinyl)ethoxy]phenylamine | - | C₁₂H₁₇FN₂O₂ | 240.27 | C3 F, C4 morpholinoethoxy, NH₂ |
| 4-Methyl-2-[2-(1-piperidinyl)ethoxy]phenylamine | 946774-13-6 | C₁₄H₂₂N₂O | 234.34 | C4 methyl, C2 piperidinylethoxy, NH₂ |
| [4-(2-Morpholinoethoxy)phenyl]methylamine | 140836-69-7 | C₁₃H₂₀N₂O₂ | 236.315 | C4 morpholinoethoxy, CH₂NH₂ |
Biological Activity
4-Methyl-2-[2-(4-morpholinyl)ethoxy]phenylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring and an ethoxy group , contributing to its unique chemical properties. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of these targets, leading to several biological effects. Specific mechanisms include:
- Enzyme Inhibition : The compound has demonstrated potential as an inhibitor for various enzymes, which may play a role in disease processes.
- Receptor Binding : It interacts with specific receptors, influencing signaling pathways that are crucial for cellular function.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various pathogens, revealing:
- Minimum Inhibitory Concentration (MIC) : The compound displayed significant antimicrobial activity with MIC values comparable to established antibiotics.
- Biofilm Inhibition : It effectively reduced biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating potential for treating infections associated with biofilms.
Cytotoxicity and Anticancer Potential
The compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown that it can induce cell death in certain cancer cell lines, making it a candidate for further development as an anticancer agent.
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the morpholine or ethoxy groups may enhance potency or selectivity against specific targets.
Table 2: Comparative Analysis with Similar Compounds
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-4-[2-(4-morpholinyl)ethoxy]phenylamine | Similar core structure | Moderate antimicrobial |
| 2-{2-[2-(morpholin-4-yl)ethoxy]ethoxy}ethan-1-ol | Different substitution pattern | Lower cytotoxicity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
